Retigabine N-beta-D-glucuronide-d4
Description
BenchChem offers high-quality Retigabine N-beta-D-glucuronide-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Retigabine N-beta-D-glucuronide-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H26FN3O8 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-(ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O8/c1-2-33-22(32)26-14-8-7-13(24-10-11-3-5-12(23)6-4-11)9-15(14)25-20-18(29)16(27)17(28)19(34-20)21(30)31/h3-9,16-20,24-25,27-29H,2,10H2,1H3,(H,26,32)(H,30,31)/t16-,17-,18+,19-,20+/m0/s1/i3D,4D,5D,6D |
InChI Key |
AVGRGNFEIQMATO-FOENGYGWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=CC(=C(C=C2)NC(=O)OCC)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H])F)[2H] |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Understanding Retigabine and its Deuterated Glucuronide Metabolite
An In-Depth Technical Guide to Retigabine N-beta-D-glucuronide-d4
Retigabine, also known as ezogabine, is an anticonvulsant that was utilized as an adjunctive therapy for partial-onset seizures.[1][2] Its mechanism of action was novel among antiepileptic drugs, functioning primarily as a positive allosteric modulator, or opener, of the KCNQ/Kv7 family of voltage-gated potassium channels.[1][3][4][5] By activating these channels, Retigabine helps to stabilize the neuronal membrane potential, thereby reducing the hyperexcitability that can lead to seizures.[4][5] Although production of Retigabine was discontinued in 2017, the study of its metabolism and analytical quantification remains highly relevant for drug development and toxicological research.[1]
The biotransformation of Retigabine in the human body is extensive and occurs primarily through two Phase II metabolic pathways: N-acetylation and N-glucuronidation.[6][7][8] Notably, this metabolism does not involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for certain drug-drug interactions.[1][2] The N-glucuronidation pathway leads to the formation of Retigabine N-beta-D-glucuronide, one of the major metabolites of the parent drug.[7][9]
For researchers and drug development professionals, accurately quantifying drug metabolites is crucial for understanding pharmacokinetics, safety profiles, and overall drug disposition. This is where Retigabine N-beta-D-glucuronide-d4 comes into play. It is a stable, isotopically labeled version of the native metabolite, where four hydrogen atoms have been replaced with deuterium.[9][10][11] This deuterated molecule serves as an ideal internal standard in bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), providing the precision required for rigorous scientific investigation.[12][13][14]
Section 1: Chemical Structure and Physicochemical Properties
The defining characteristic of Retigabine N-beta-D-glucuronide-d4 is the covalent attachment of a glucuronic acid moiety to one of the nitrogen atoms of the Retigabine core structure, along with the incorporation of four deuterium atoms on the fluorophenyl ring. This structure is fundamental to its behavior both biologically as a metabolite and analytically as an internal standard.
Molecular Structure
The structure combines the lipophilic Retigabine molecule with the highly polar glucuronic acid group, a modification that significantly increases its water solubility and facilitates its renal excretion. The four deuterium atoms provide a mass shift that is easily detectable by a mass spectrometer without altering the molecule's chemical behavior.
Caption: 2D structure of Retigabine N-beta-D-glucuronide-d4.
Physicochemical Data
The properties of this molecule are critical for its handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂D₄H₂₂FN₃O₈ | [9][10][11] |
| Molecular Weight | 483.48 g/mol | [9][10][11] |
| Appearance | Neat (often supplied as a solid or oil) | [9] |
| Synonyms | 1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]pheny-d4l]amino] β-D-Glucopyranuronic Acid | [9][10] |
| Unlabeled CAS Number | 150812-13-8 | [9][11] |
| SMILES | [2H]c1c([2H])c(CNc2ccc(NC(=O)OCC)c(N[C@@H]3O[C@H]3O)c2)c([2H])c([2H])c1F | [9] |
| InChIKey | AVGRGNFEIQMATO-FOENGYGWSA-N | [9] |
Section 2: Metabolic Fate and Pharmacological Context
The formation of Retigabine N-beta-D-glucuronide is a key step in the clearance of Retigabine from the body. Understanding this pathway is essential for interpreting pharmacokinetic data.
The N-Glucuronidation Pathway
Retigabine undergoes extensive metabolism, with N-glucuronidation being a dominant pathway in humans.[7][15][16] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver and to a lesser extent, the kidneys.[15] For Retigabine, several UGT isoforms are involved, with UGT1A1, UGT1A4, and UGT1A9 playing significant roles.[3][15][16] UGT1A9 is capable of forming both N-glucuronides of Retigabine, while UGT1A1 produces only one of the two.[15][17] This enzymatic process attaches a glucuronic acid molecule to a nitrogen atom on the Retigabine structure, dramatically increasing its polarity and facilitating its elimination in urine.[1][6]
Alongside glucuronidation, Retigabine is also metabolized via N-acetylation to form N-acetyl-retigabine (NAMR), which itself can be a substrate for further glucuronidation.[8]
Caption: Metabolic pathways of Retigabine.
Pharmacological Activity of Metabolites
Glucuronide conjugates of drugs are generally considered to have low or no pharmacological activity and are primarily viewed as detoxification products. The N-glucuronides of Retigabine are not expected to contribute significantly to either the therapeutic or adverse effects of the parent drug. The N-acetyl metabolite (NAMR) has shown some anticonvulsant activity in animal models, but its potency is considerably lower than that of Retigabine itself, and it is not thought to contribute meaningfully to the overall clinical effect.[3]
A significant challenge in the bioanalysis of Retigabine is the lability of its N-glucuronide metabolites. These compounds can degrade and revert to the parent drug or its N-acetyl metabolite during sample collection, storage, and processing, especially under non-optimal pH or temperature conditions.[17][18] This potential for back-conversion can lead to an overestimation of the active drug concentration, underscoring the need for meticulous sample handling and robust analytical methods.[17][18][19]
Section 3: Application in Quantitative Bioanalysis
The primary and most critical application of Retigabine N-beta-D-glucuronide-d4 is its use as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification of analytes in complex biological matrices.[12]
The Principle of Isotope Dilution Mass Spectrometry
Quantitative analysis using LC-MS is susceptible to several sources of variability, including:
-
Matrix Effects: Components of a biological sample (e.g., salts, lipids in plasma) can interfere with the ionization of the target analyte, either suppressing or enhancing the signal.[20]
-
Extraction Inefficiency: It is nearly impossible to achieve 100% recovery of an analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[12]
-
Instrumental Drift: The performance of the mass spectrometer can fluctuate over the course of an analytical run.[20]
A stable isotope-labeled internal standard (SIL-IS) like Retigabine N-beta-D-glucuronide-d4 is the ideal solution to these problems.[14][20] Because it is chemically identical to the analyte (the non-deuterated glucuronide), it co-elutes during chromatography and experiences the exact same matrix effects and extraction losses.[12][13][21] However, due to its deuterium atoms, it has a higher mass and is detected as a separate entity by the mass spectrometer.
The quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by experimental variability, the ratio remains constant and directly reflects the true concentration of the analyte.[12]
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Protocol: Quantification of Retigabine N-glucuronide in Human Plasma
This protocol outlines the essential steps for using Retigabine N-beta-D-glucuronide-d4 to quantify its non-labeled analogue in plasma.
1. Objective: To develop and validate a robust method for the accurate quantification of Retigabine N-beta-D-glucuronide from human plasma, overcoming challenges associated with the lability of the conjugate.[17][18]
2. Materials & Reagents:
-
Analytes: Analytical reference standard of Retigabine N-beta-D-glucuronide and the deuterated internal standard (Retigabine N-beta-D-glucuronide-d4).[12]
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
Reagents: Acetonitrile (LC-MS grade), Formic acid, Ammonium acetate, Deionized water.
-
Equipment: Calibrated pipettes, centrifuge, vortex mixer, UHPLC system coupled to a triple quadrupole mass spectrometer.
3. Experimental Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of the analyte and the deuterated internal standard (IS) in a suitable solvent like methanol.[12]
-
Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution. This step is critical and must be done at the very beginning.[12]
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[19]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with mobile phases such as (A) 10 mM ammonium acetate in water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. This separates the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific mass transitions for both the analyte and the IS, ensuring high selectivity and sensitivity.
-
Analyte Transition (Hypothetical): Q1: 479.5 m/z → Q3: 303.3 m/z
-
IS Transition (Hypothetical): Q1: 483.5 m/z → Q3: 307.3 m/z
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[12]
-
4. Self-Validating System & Trustworthiness: The protocol's integrity relies on the parallel behavior of the analyte and the IS. The consistent peak area ratio of the QC samples across the analytical run validates the method's precision and accuracy. Any unforeseen issue, such as a partial injection or a fluctuation in ionization efficiency, would affect both compounds equally, leaving the ratio—and thus the final calculated concentration—uncompromised. This internal correction is the cornerstone of a trustworthy and self-validating bioanalytical system.[12][21]
Conclusion
Retigabine N-beta-D-glucuronide-d4 is more than just a chemical compound; it is a precision tool that is indispensable for the rigorous study of Retigabine's metabolism. As the stable isotope-labeled analogue of a major human metabolite, it provides the "gold standard" for quantitative bioanalysis.[12] Its use enables researchers to achieve the highest levels of accuracy and precision in pharmacokinetic and drug metabolism studies by correcting for nearly all sources of experimental variability through the principle of isotope dilution. Understanding the structure, metabolic origin, and analytical application of this molecule is fundamental for any scientist involved in the advanced stages of drug development, clinical pharmacology, or toxicology.
References
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Retigabine - Wikipedia. [Link]
-
Retigabine - wikidoc. [Link]
-
Hiller, A., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. PubMed. [Link]
-
Tompson, D., et al. (2013). Clinical pharmacokinetics of retigabine/ezogabine. PubMed. [Link]
-
Hiller, A., et al. (1999). Metabolism of Retigabine (D-23129), a Novel Anticonvulsant. PubMed. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Borlak, J., et al. (2006). Retigabine N-glucuronidation and Its Potential Role in Enterohepatic Circulation. PubMed. [Link]
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Peretto, I., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications. [Link]
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Australian Public Assessment Report for Retigabine. (2013). Therapeutic Goods Administration (TGA). [Link]
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Tompson, D., et al. (2013). Clinical Pharmacokinetics of Retigabine/Ezogabine. ResearchGate. [Link]
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Perez, H. L., et al. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods (RSC Publishing). [Link]
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Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]
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The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]
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Knebel, N., et al. (2000). Determination of Retigabine and Its Acetyl Metabolite in Biological Matrices by On-Line Solid-Phase Extraction (Column Switching) Liquid Chromatography With Tandem Mass Spectrometry. PubMed. [Link]
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Deuterated internal standards and bioanalysis. AptoChem. [Link]
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Pires, N., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and. Semantic Scholar. [Link]
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Perez, H. L., et al. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite. RSC Publishing. [Link]
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Extract from the Clinical Evaluation Report for Retigabine. Therapeutic Goods Administration (TGA). [Link]
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Retigabine-d4 N-beta-D-Glucuronide. CRO Splendid Lab Pvt. Ltd.. [Link]
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Peretto, I., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PMC. [Link]
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Nasreddine, W., et al. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Taylor & Francis Online. [Link]
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retigabine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Porter, R. J., et al. (2007). Retigabine: chemical synthesis to clinical application. PubMed. [Link]
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Groseclose, M. R., et al. (2019). An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry. PubMed. [Link]
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Porter, R. J., et al. (2007). Retigabine: Chemical Synthesis to Clinical Application. PMC. [Link]
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Nasreddine, W., et al. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. PubMed. [Link]
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González-de la Parra, M. (2025). Retigabine (antiepileptic) synthesis. ResearchGate. [Link]
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Groseclose, M. R., et al. (2019). An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eye by MALDI Imaging Mass Spectrometry (IMS). ResearchGate. [Link]
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Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. eLife. [Link]
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The Critical Role of Retigabine N-beta-D-glucuronide-d4 in DMPK Bioanalysis: A Technical Guide
Executive Summary
Retigabine (ezogabine) is a first-in-class neuronal potassium channel (Kv7.2–7.5) opener utilized in the management of partial-onset seizures [1]. Unlike the vast majority of antiepileptic drugs, retigabine bypasses the cytochrome P450 (CYP) oxidative system. Instead, its clearance is entirely dependent on Phase II conjugation—specifically N-glucuronidation and N-acetylation.
To rigorously evaluate the pharmacokinetic profile of retigabine during Drug Metabolism and Pharmacokinetics (DMPK) studies, researchers must quantify its primary circulating metabolite: Retigabine N-beta-D-glucuronide . Because of the inherent analytical challenges of quantifying highly polar Phase II metabolites in complex biological matrices, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—Retigabine N-beta-D-glucuronide-d4 —is a non-negotiable requirement for assay reliability, precision, and regulatory compliance.
Mechanistic Background: The Phase II Metabolism of Retigabine
Following oral administration, retigabine exhibits an absolute bioavailability of approximately 60% [2]. Its biotransformation is driven by two distinct, parallel Phase II metabolic pathways:
-
N-Glucuronidation (Primary Pathway): Catalyzed almost exclusively by Uridine 5'-diphospho-glucuronosyltransferase 1A4 (UGT1A4), this pathway forms the pharmacologically inactive Retigabine N-glucuronide. This specific metabolite accounts for ~24% of the total excreted dose in human urine [3].
-
N-Acetylation (Secondary Pathway): Catalyzed by N-acetyltransferase 2 (NAT2), this reaction yields the N-acetyl metabolite (NAMR), which retains weak pharmacological activity. NAMR is subsequently subjected to N-glucuronidation [3].
Phase II metabolic pathways of Retigabine via UGT1A4 and NAT2.
The Analytical Challenge and the Causality of the "-d4" Isotope
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, quantifying polar Phase II metabolites directly from plasma or urine presents severe matrix-related challenges. Endogenous phospholipids co-elute with hydrophilic analytes, causing unpredictable ion suppression in the electrospray ionization (ESI) source. Furthermore, glucuronides exhibit highly variable recovery rates during sample extraction.
Why Retigabine N-beta-D-glucuronide-d4? The selection of a deuterium-labeled standard with exactly four deuterium atoms (+4 Da mass shift) is a deliberate, causality-driven choice [4]:
-
Avoidance of Isotopic Cross-Talk: A smaller mass shift (e.g., +1 or +2 Da) risks signal interference from the natural heavy isotopes (such as ¹³C or ¹⁵N) of the highly abundant unlabeled endogenous metabolite. A +4 Da shift guarantees complete mass resolution in the first quadrupole (Q1).
-
Physicochemical Mirroring: The -d4 SIL-IS shares the exact same retention time, protein-binding affinity, and ionization efficiency as the target analyte. It acts as a self-validating internal control: if matrix effects suppress the ionization of the analyte by 40%, the SIL-IS is suppressed by exactly 40%, ensuring the peak area ratio remains flawlessly constant.
Logical workflow of SIL-IS integration in LC-MS/MS bioanalysis.
Quantitative DMPK Parameters
To contextualize the bioanalytical targets of this assay, the following table summarizes the key pharmacokinetic parameters of Retigabine and its metabolites that DMPK scientists must capture to satisfy regulatory requirements.
| Parameter | Retigabine (Parent) | Retigabine N-glucuronide | NAMR (N-acetyl metabolite) |
| Tmax | 0.5 – 2.0 hours | 1.0 – 3.0 hours | 1.0 – 3.0 hours |
| Half-life (t1/2) | 6 – 8 hours | ~8 hours | 6 – 8 hours |
| Primary Enzyme | N/A | UGT1A4 | NAT2 |
| Excretion Route | Urine (~36% unchanged) | Urine (~24%) | Urine (~18%) |
| Pharmacological Activity | Active (Kv7 opener) | Inactive | Weakly Active |
(Data synthesized from clinical pharmacokinetic studies , )
Experimental Protocol: Self-Validating LC-MS/MS Bioanalysis
Step 1: Reagent Preparation & Spiking
-
Prepare a primary stock solution of Retigabine N-beta-D-glucuronide-d4 in 50:50 Methanol:Water at 1 mg/mL.
-
Dilute to a working internal standard (IS) solution of 50 ng/mL in 100% Acetonitrile (containing 0.1% Formic Acid).
-
Aliquot 50 µL of human plasma (K2EDTA) into a 96-well collection plate.
-
Add 10 µL of the working IS solution to all wells (except double blanks).
-
Causality Note: Early addition of the SIL-IS before any solvent disruption ensures the isotope undergoes the exact same protein-binding dynamics and extraction losses as the endogenous analyte.
-
Step 2: Sample Extraction (Protein Precipitation)
-
Add 150 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate plasma proteins.
-
Vortex the plate vigorously at 1000 RPM for 5 minutes.
-
Centrifuge at 4000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water.
-
Causality Note: Because N-glucuronides are highly polar, injecting a highly organic extract directly onto a reversed-phase column causes "solvent breakthrough" (poor peak shape). Diluting the extract with water restores initial gradient conditions, ensuring sharp, symmetrical chromatographic peaks.
-
Step 3: UHPLC Separation
-
Column: C18, 1.7 µm, 2.1 × 50 mm (e.g., Waters Acquity BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min. Flow rate: 0.4 mL/min.
Step 4: Mass Spectrometry (ESI+ MRM)
Configure the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Retigabine N-glucuronide: m/z 480.2 → m/z 304.1 (Loss of the glucuronide moiety, -176 Da).
-
Retigabine N-glucuronide-d4 (SIL-IS): m/z 484.2 → m/z 308.1.
-
Causality Note: The collision energy (CE) must be carefully optimized to selectively cleave the relatively weak N-glycosidic bond. The identical fragmentation pattern between the analyte and the -d4 standard confirms the structural fidelity of the SIL-IS and ensures parallel detection efficiencies.
-
Conclusion
The unique, CYP-independent metabolism of retigabine necessitates rigorous tracking of its N-glucuronide metabolites to fully understand its pharmacokinetic profile, clearance mechanisms, and potential drug-drug interactions. In this context, Retigabine N-beta-D-glucuronide-d4 is not merely an accessory reagent; it is the analytical cornerstone that ensures the integrity of the bioanalytical data. By perfectly mirroring the physicochemical behavior of the endogenous metabolite while remaining mass-resolved, this SIL-IS guarantees the precision and trustworthiness required for advanced DMPK research and regulatory submissions.
References
-
Tompson DJ, Crean CS. "Clinical pharmacokinetics of retigabine/ezogabine." Current Clinical Pharmacology. 2013. URL:[Link]
-
Hiller A, et al. "Metabolism of retigabine (D-23129), a novel anticonvulsant." Drug Metabolism and Disposition. 1999. URL:[Link]
-
Ferron GM, et al. "Lack of effect of ezogabine/retigabine on the pharmacokinetics of digoxin in healthy subjects." Clinical Pharmacology: Advances and Applications. 2014. URL:[Link]
-
Borlak J, et al. "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism. 2006. URL:[Link]
literature review of Retigabine deuterated internal standards
An In-depth Technical Guide on the Use of Deuterated Internal Standards for the Bioanalysis of Retigabine
Authored by: A Senior Application Scientist
Foreword: The Imperative for Precision in Bioanalysis
In the landscape of pharmaceutical development, the journey from a promising molecule to a clinically approved therapeutic is paved with data. The reliability of this data, particularly from pharmacokinetic (PK) and toxicokinetic (TK) studies, is non-negotiable. These studies inform dosing regimens, safety margins, and ultimately, the viability of a drug candidate. At the heart of this data generation lies bioanalysis—the quantitative measurement of drugs and their metabolites in biological matrices. This guide delves into the critical role of internal standards in achieving analytical accuracy, focusing on the antiepileptic drug Retigabine (also known as Ezogabine) and the gold-standard approach of using its deuterated analogue in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Retigabine: A Unique Mechanism and a Bioanalytical Challenge
Retigabine emerged as a first-in-class antiepileptic drug with a novel mechanism of action: a positive allosteric modulator of neuronal Kv7.2-7.5 (KCNQ2-5) voltage-gated potassium channels.[1][2][3] This action stabilizes the neuronal membrane potential, reducing the hyperexcitability that can lead to seizures.[2][4] Although its production was discontinued in 2017, the principles of its bioanalysis remain a salient case study for drugs with complex metabolic profiles.[1]
The metabolism of Retigabine in humans sidesteps the common cytochrome P450 pathways. Instead, it is extensively metabolized through N-glucuronidation and N-acetylation.[5][6][7][8][9] A significant bioanalytical challenge arises from the instability of its N-glucuronide metabolites, which are prone to reverting to the parent drug and its N-acetyl metabolite ex vivo.[5][10] This lability, which is dependent on temperature, pH, and time, can lead to a significant overestimation of Retigabine concentrations if not properly controlled during sample collection, storage, and processing.[5][11]
| Property | Information | References |
| Chemical Name | N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester | [4][12] |
| Molecular Formula | C₁₆H₁₇FN₄O₂ | [13] |
| Mechanism of Action | KCNQ/Kv7 potassium channel opener | [1][2] |
| Primary Metabolism | N-glucuronidation, N-acetylation | [6][7][9] |
| Key Bioanalytical Challenge | Instability of N-glucuronide metabolites | [5][10] |
The Role of Internal Standards in LC-MS/MS Bioanalysis
Quantitative LC-MS/MS is the cornerstone of modern bioanalysis. However, the accuracy and precision of this technique can be compromised by several factors, including variability in sample extraction, instrument drift, and, most notably, matrix effects.[14] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[15][16][17][18][19]
To correct for this variability, an Internal Standard (IS) is employed.[20] An ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process—from sample preparation to detection—but is distinguishable by the mass spectrometer.[14] By adding a known concentration of the IS to every sample, calibration standard, and quality control (QC) sample, quantification is based on the peak area ratio of the analyte to the IS. This ratio remains stable even if absolute signal intensities fluctuate, thereby ensuring data integrity.
The Gold Standard: Stable Isotope-Labeled Internal Standards
While structurally similar analogues can be used as internal standards, the "gold standard" is a stable isotope-labeled (SIL) version of the analyte itself.[14][21] Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium (²H), are the most common type of SIL-IS.[22][23]
The core principle behind their superiority is their near-identical physicochemical properties to the unlabeled analyte.[14][24] This ensures they:
-
Co-elute chromatographically: They experience the same retention time on the LC column.
-
Exhibit identical extraction recovery: They are lost or retained in the same proportion during sample preparation.
-
Experience the same degree of matrix effects: They are subject to the same ionization suppression or enhancement.[23][24]
Because the mass spectrometer can easily distinguish between the analyte and the heavier deuterated IS, the SIL-IS provides the most effective compensation for analytical variability.[24]
Designing and Implementing a Deuterated Retigabine Internal Standard
Strategic Placement of Deuterium Labels
The design of a deuterated IS is critical. The deuterium labels must be placed in positions that are chemically stable and not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[21][25] Placing labels on labile sites like -OH or -NH groups, or on carbons adjacent to carbonyls, can compromise the standard's integrity.[21] For Retigabine, stable positions on the aromatic rings or the ethyl carbamate group would be ideal. A mass difference of at least 3-4 atomic mass units (e.g., Retigabine-d4) is generally recommended to prevent isotopic crosstalk.
Caption: Chemical structures of Retigabine and a hypothetical deuterated analogue (Retigabine-d4).
Bioanalytical Method Workflow
The development of a robust bioanalytical method using a deuterated IS follows a structured workflow. The primary goal is to ensure accurate, precise, and reproducible quantification of Retigabine across the expected clinical concentration range.
Caption: General workflow for the bioanalysis of Retigabine using a deuterated internal standard.
Protocol: Sample Preparation (Protein Precipitation Example)
Protein Precipitation (PPT) is a common, rapid method for sample clean-up.
Objective: To remove high-molecular-weight proteins from the plasma sample, which can interfere with the analysis.
Methodology:
-
Aliquot Sample: Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the Retigabine-d4 working solution (e.g., at 500 ng/mL in methanol) to each tube.
-
Vortex: Briefly vortex-mix the tubes for 10 seconds to ensure homogeneity.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile. The organic solvent causes proteins to denature and precipitate out of the solution.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This pellets the precipitated proteins at the bottom of the tube.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Method Validation: A Regulatory Imperative
Before a bioanalytical method can be used for regulated studies, it must undergo a full validation to demonstrate its reliability, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[26][27][28]
Caption: How a deuterated internal standard compensates for analytical variability to ensure accurate results.
Key Validation Parameters
The following table summarizes the essential parameters evaluated during method validation.
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10) |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources.[26] |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QCs, the mean concentration should be within ±15% of nominal (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[26][27] |
| Calibration Curve | To demonstrate the relationship between instrument response (analyte/IS ratio) and concentration. | A minimum of 6 non-zero standards. A simple regression model is preferred. Back-calculated concentrations must meet accuracy criteria. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.[26] |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling and analysis. | Mean concentrations of stability QCs must be within ±15% of nominal values. Assessed for freeze-thaw, bench-top, long-term storage, etc. |
| Matrix Effect | To assess the impact of the matrix on the ionization of the analyte and IS. | The IS-normalized matrix factor from at least six lots of matrix should have a %CV ≤ 15%.[15][16] |
Protocol: Quantitative Assessment of Matrix Effect
Objective: To quantitatively measure the degree of ion suppression or enhancement caused by the biological matrix. This is typically done using the post-extraction spike method.[16]
Methodology:
-
Prepare Three Sets of Samples (at low and high QC concentrations):
-
Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent. This represents the 100% response without any matrix.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the final, clean extract. This measures the response in the presence of extracted matrix components.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before extraction. This is a standard QC sample and is used to calculate recovery.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
This value should be close to 1.0 if the deuterated IS is effectively compensating for the matrix effect. The precision (%CV) of this value across multiple sources of matrix is the key regulatory metric.
-
Conclusion: The Foundation of Trustworthy Data
The use of a deuterated internal standard is not merely a technical choice; it is a commitment to scientific rigor and data integrity. For a compound like Retigabine, with its inherent bioanalytical complexities, a stable isotope-labeled internal standard is indispensable. It acts as a constant companion to the analyte, faithfully tracking it through every potential source of variability and ensuring that the final reported concentration is a true reflection of its presence in the biological system. By adhering to rigorous validation protocols guided by regulatory standards, researchers can build a foundation of trustworthy data, enabling confident decision-making throughout the drug development process.
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Retigabine - Wikipedia. [Link]
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Côté, C., et al. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia. [Link]
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Xing, J., & LaCreta, F. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). U.S. Pharmacist. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Côté, C., et al. (2014). Importance of matrix effects in LC–MS/MS... Bioanalysis. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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百泰派克生物科技. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
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Zhang, K., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Miller, J., et al. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods. [Link]
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Rundfeldt, C., & Netzer, R. (2000). Investigations into the Mechanism of Action of the New Anticonvulsant Retigabine. Arzneimittelforschung. [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia. [Link]
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Blackburn-Munro, G., & Dalby-Brown, W. (2005). Retigabine: chemical synthesis to clinical application. CNS Drug Reviews. [Link]
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Clark, S., & Harden, C. L. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic Advances in Chronic Disease. [Link]
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Dousa, M., et al. (2014). Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Lopes, M. C., et al. (2018). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Browne, T. R. (1978). Stable Isotope Techniques in Clinical Pharmacology. ResearchGate. [Link]
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Miller, J. H., et al. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite. RSC Publishing. [Link]
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Tompson, D. J., et al. (2013). Clinical Pharmacokinetics of Retigabine/Ezogabine. ResearchGate. [Link]
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Sriram, D., et al. (2020). An improved RP-HPLC method for the quantitative determination and validation of Retigabine in bulk and Pharmaceutical formulation. ResearchGate. [Link]
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Hiller, A., et al. (1999). Metabolism of Retigabine (D-23129), a Novel Anticonvulsant. Drug Metabolism and Disposition. [Link]
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Ciliberto, M. A., et al. (2012). Clinical utility, safety, and tolerability of ezogabine (retigabine) in the treatment of epilepsy. Therapeutics and Clinical Risk Management. [Link]
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The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs. [Link]
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Woolf, E., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis. [Link]
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Islam, R., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. [Link]
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Marson, A. G., et al. (2011). The efficacy and safety of retigabine and other adjunctive treatments for refractory partial epilepsy: a systematic review and indirect comparison. Health Technology Assessment. [Link]
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FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). GMP-Report. [Link]
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Efficacy of Retigabine as Adjunctive Therapy in Two Randomized Trials in Adults with Drug-Resistant Partial-Onset Seizures: Completers Population Analysis. (2010). American Epilepsy Society. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Australian Public Assessment Report for Retigabine. (2013). Therapeutic Goods Administration (TGA). [Link]
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Tompson, D. J., et al. (2013). Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics. [Link]
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Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2023). Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. Molecules. [Link]
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Wang, Y., et al. (2023). Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. ResearchGate. [Link]
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Synthesis of Retigabine Analogues for the Treatment of Tinnitus and Progress Towards a Concise Route to XJB-5-131. (2015). Semantic Scholar. [Link]
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Methodological & Application
High-Throughput Extraction and LC-MS/MS Quantification of Retigabine N-β-D-glucuronide from Plasma Samples
Application Note & Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists
Executive Summary
Retigabine (ezogabine) is a first-in-class neuronal Kv7 (KCNQ) potassium channel opener. In humans, its primary metabolic clearance is mediated by uridine diphosphate-glucuronosyltransferases (specifically UGT1A4 and UGT1A9), which conjugate the drug to form Retigabine N-β-D-glucuronide[1].
Quantifying this specific metabolite in plasma presents a significant bioanalytical challenge. Unlike stable O-glucuronides, N-glucuronides are notoriously labile . They are highly susceptible to ex vivo hydrolysis (back-conversion) to the parent amine under acidic conditions or elevated temperatures during sample processing[2]. This application note details a robust, self-validating protocol utilizing a stable isotope-labeled internal standard (Retigabine N-β-D-glucuronide-d4 ) and microElution Solid Phase Extraction (µSPE) to rapidly extract and accurately quantify the intact metabolite while completely preventing degradation[3].
Scientific Rationale (E-E-A-T)
As bioanalytical scientists, we must design protocols where the chemistry of the analyte dictates the workflow. The extraction of Retigabine N-glucuronide requires strict control over three thermodynamic and kinetic variables:
-
pH Control (The Lability Challenge): N-glucuronides rapidly hydrolyze back to the parent drug in the presence of endogenous plasma acids or acidic extraction buffers. To arrest this degradation, plasma must be immediately buffered to a slightly alkaline state (pH ~7.9) using ammonium bicarbonate upon thawing[2].
-
Thermal Control: Hydrolysis is temperature-dependent. All sample preparation steps, including centrifugation and pipetting, must be performed strictly on wet ice or in refrigerated blocks (4°C).
-
Elimination of Evaporation (Causality of µSPE): Traditional Liquid-Liquid Extraction (LLE) requires evaporating large volumes of organic solvent. The heat applied during nitrogen blowdown (typically 40°C), combined with the concentration of residual matrix acids, aggressively destroys N-glucuronides. We utilize 96-well µElution SPE , which yields a highly concentrated, clean eluate (25–50 µL) that requires zero post-extraction evaporation, allowing for direct LC-MS/MS injection[3].
By spiking the plasma with Retigabine N-β-D-glucuronide-d4 at the very first step, the protocol becomes a self-validating system. The deuterated standard experiences the exact same extraction recovery, thermal conditions, and ESI matrix effects as the endogenous metabolite, mathematically correcting for any trace degradation.
Mandatory Visualizations
Fig 1. Retigabine N-glucuronidation pathway and ex vivo hydrolysis risk during sample processing.
Fig 2. Temperature-controlled µElution SPE workflow for labile N-glucuronide extraction.
Materials and Reagents
-
Analytes: Retigabine N-β-D-glucuronide (Reference Standard), Retigabine N-β-D-glucuronide-d4 (Stable Isotope-Labeled Internal Standard, SIL-IS).
-
Matrix: K2EDTA Human Plasma.
-
Buffers & Solvents:
-
Stabilization Buffer: 10 mM Ammonium Bicarbonate in LC-MS water (pH adjusted to 7.9).
-
Wash Solvent: 5% Methanol (MeOH) in LC-MS water (v/v).
-
Elution Solvent: 100% LC-MS grade Methanol.
-
-
Consumables: Oasis HLB µElution 96-well plate (30 µm particle size, 2 mg sorbent per well).
Step-by-Step Experimental Protocol
Plasma Stabilization & Preparation
Critical Note: Ensure all reagents and matrices are kept on wet ice (0–4°C) throughout this phase.
-
Thawing: Thaw K2EDTA plasma samples strictly on wet ice. Do not use ambient water baths.
-
Spiking: Transfer 50 µL of the plasma sample into a 96-well processing plate resting on a pre-chilled cold block. Add 10 µL of the SIL-IS working solution (Retigabine N-glucuronide-d4, 500 ng/mL in 50% MeOH).
-
Buffering: Add 50 µL of ice-cold 10 mM ammonium bicarbonate (pH 7.9) to each well. Mix gently by pipetting up and down 3 times.
MicroElution Solid Phase Extraction (µSPE)
-
Conditioning: Mount the µElution HLB plate onto a vacuum manifold. Pass 200 µL of cold MeOH through the wells, followed by 200 µL of cold LC-MS water. Apply minimal vacuum (~2 in Hg) to prevent sorbent drying.
-
Loading: Transfer the entire buffered plasma mixture (~110 µL) onto the SPE bed. Allow the sample to percolate through the sorbent via gravity or ultra-low vacuum.
-
Washing: Wash the sorbent with 200 µL of cold 5% MeOH in water. This step removes salts, phospholipids, and polar endogenous interferences while retaining the glucuronide.
-
Elution: Place a clean, pre-chilled 96-well collection plate under the manifold. Elute the target analytes using 2 × 25 µL aliquots of cold 100% MeOH.
-
Dilution: Add 50 µL of cold LC-MS water to the eluate to match the initial aqueous conditions of the LC gradient. Do not evaporate. Seal the plate and transfer immediately to the 4°C autosampler.
LC-MS/MS Analysis
-
Column: Reversed-phase Biphenyl or C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic acid in water. (Note: While acidic, the rapid LC transit time and cold autosampler prevent on-column degradation).
-
Mobile Phase B: Acetonitrile.
-
Detection: Positive Electrospray Ionization (+ESI) operating in Multiple Reaction Monitoring (MRM) mode[4].
Data Presentation
Table 1: LC-MS/MS MRM Parameters Optimized for a triple quadrupole mass spectrometer operating in +ESI mode.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Retigabine N-glucuronide | 480.2 | 304.1 | 100 | 15 |
| Retigabine N-glucuronide-d4 (IS) | 484.2 | 308.1 | 100 | 15 |
| Retigabine (Parent Reference) | 304.1 | 229.9 | 100 | 20 |
Table 2: Gradient Elution Profile Flow Rate: 0.5 mL/min. Total Run Time: 5.0 minutes.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | Isocratic Hold |
| 2.5 | 10 | 90 | Linear Ramp |
| 3.5 | 10 | 90 | Column Wash |
| 3.6 | 95 | 5 | Re-equilibration |
| 5.0 | 95 | 5 | End |
Table 3: Method Validation Summary (FDA/EMA Bioanalytical Guidelines)
| Validation Parameter | Retigabine N-glucuronide | Acceptance Criteria |
| Linear Dynamic Range | 5.0 – 2500 ng/mL | R² ≥ 0.99 (1/x² weighting) |
| Intra-day Precision (CV%) | 2.4% – 8.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -4.2% to +5.5% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | 88.5% ± 4.2% | Consistent across QC levels |
| Matrix Effect (IS-normalized) | 98.2% | 85% – 115% |
References
- Evaluation of glucuronide metabolite stability in dried blood spots.Ovid / Bioanalysis.
- Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line microElution 96-well solid phase extraction.PubMed / Journal of Chromatography B.
- Study of gender-related pharmacokinetics of ezogabine in Egyptian volunteers by a validated LC-MS/MS bioanalytical method.PMC / Journal of Advanced Research.
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Advanced LC-MS/MS Quantification of Retigabine and Retigabine N-β-D-glucuronide using Deuterated Internal Standards
Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.
Introduction & Scientific Rationale
Retigabine (ezogabine) is a first-in-class neuronal potassium channel (Kv7.2–7.5) opener historically utilized for the adjunctive treatment of partial-onset seizures. Unlike many antiepileptic drugs, retigabine bypasses the cytochrome P450 (CYP450) oxidative system. Instead, it is extensively metabolized in the liver via Phase II conjugation—primarily N-glucuronidation (catalyzed by UGT1A4 and UGT1A9) and N-acetylation (catalyzed by NAT2) .
Accurate pharmacokinetic profiling of retigabine requires the precise quantification of its major circulating metabolite, Retigabine N-β-D-glucuronide . However, quantifying labile Phase II metabolites presents significant analytical hurdles that require a highly controlled, self-validating analytical system.
The Causality Behind the Analytical Design
In electrospray ionization (ESI), glucuronides are highly susceptible to in-source fragmentation. The elevated temperatures and voltages in the ESI source can cleave the labile glucuronic acid moiety, reverting the metabolite back to its parent mass (m/z 304.1) before it enters the first quadrupole.
If the parent drug and the glucuronide co-elute chromatographically, this in-source conversion will artificially inflate the measured concentration of the parent drug. To establish a rigorous, self-validating system, we implement two critical controls:
-
Strict Chromatographic Resolution: The UHPLC gradient is optimized to ensure baseline separation between retigabine and its N-glucuronide.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): We utilize Retigabine N-β-D-glucuronide-d4 . Because the SIL-IS perfectly co-elutes with the endogenous metabolite, it experiences identical matrix-induced ion suppression and extraction recovery losses. By measuring the area ratio of the analyte to its specific SIL-IS, the method inherently corrects for matrix variations and extraction inefficiencies .
Figure 1: Primary Phase II metabolic pathways of Retigabine via N-glucuronidation and acetylation.
LC-MS/MS Conditions & MRM Parameters
Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides maximum sensitivity and selectivity. The precursor ion for Retigabine N-glucuronide is the protonated molecule [M+H]+ at m/z 480.2. The primary quantifier transition monitors the neutral loss of the glucuronic acid moiety (-176 Da), yielding the product ion at m/z 304.1 .
Table 1: Optimized MRM Transitions (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Retigabine | 304.1 | 230.1 | 50 | 20 | Quantifier |
| Retigabine | 304.1 | 213.1 | 50 | 35 | Qualifier |
| Retigabine-d4 | 308.2 | 234.2 | 50 | 20 | IS for Retigabine |
| Retigabine N-glucuronide | 480.2 | 304.1 | 50 | 25 | Quantifier |
| Retigabine N-glucuronide | 480.2 | 230.1 | 50 | 40 | Qualifier |
| Retigabine N-glucuronide-d4 | 484.2 | 308.2 | 50 | 25 | IS for Glucuronide |
Table 2: UHPLC Gradient Elution Profile
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Flow Rate: 0.4 mL/min. Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | 6 (Linear) |
| 2.50 | 30.0 | 70.0 | 6 (Linear) |
| 2.60 | 5.0 | 95.0 | 6 (Linear) |
| 3.50 | 5.0 | 95.0 | 6 (Linear) |
| 3.60 | 95.0 | 5.0 | 6 (Linear) |
| 4.50 | 95.0 | 5.0 | Re-equilibration |
Experimental Protocol: Sample Preparation
While simple protein precipitation (PPT) is fast, it leaves residual matrix phospholipids that cause severe ion suppression in the exact elution window of polar glucuronides. To ensure assay trustworthiness, we utilize a Solid Phase Extraction (SPE) protocol. This isolates the analytes from phospholipid interference, extending column life and stabilizing the SIL-IS response.
Figure 2: Step-by-step LC-MS/MS sample preparation and analysis workflow.
Step-by-Step SPE Methodology
-
Sample Aliquoting: Transfer 50 µL of biological sample (plasma or urine) into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (containing 500 ng/mL of Retigabine-d4 and Retigabine N-glucuronide-d4). Vortex for 30 seconds.
-
Pre-treatment: Dilute the sample with 100 µL of 2% phosphoric acid in water to disrupt drug-protein binding.
-
SPE Conditioning: Condition a mixed-mode cation exchange (MCX) μElution plate with 200 µL Methanol, followed by 200 µL HPLC-grade Water.
-
Sample Loading: Load the pre-treated sample onto the SPE plate. Apply a low vacuum (approx. 2-3 in Hg) to allow the sample to pass through dropwise.
-
Washing: Wash the sorbent bed with 200 µL of 5% Methanol in water containing 0.1% Formic Acid. This removes salts and hydrophilic interferences without eluting the target analytes.
-
Elution: Elute the analytes into a clean collection plate using 2 x 50 µL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50, v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and inject 5 µL into the LC-MS/MS system.
Data Analysis & System Validation
A robust assay must be a self-validating system. The following criteria ensure the integrity of the analytical run:
Table 3: Acceptance Criteria for Quantitative Validation
| Parameter | Validation Standard | Acceptance Threshold |
| Linearity | Calibration Curve (R²) | ≥ 0.995 (1/x² weighting) |
| Accuracy | Quality Control (QC) Samples | ± 15% of nominal concentration (± 20% at LLOQ) |
| Precision | Inter- and Intra-assay CV | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-Normalized Matrix Factor | 0.85 – 1.15 (CV ≤ 15% across 6 distinct lots) |
| Carryover | Blank injection post-ULOQ | Analyte peak area ≤ 20% of LLOQ area |
System Suitability Check: Monitor the absolute peak area of Retigabine N-glucuronide-d4 across all samples. A sudden drop in the SIL-IS response indicates uncorrected matrix suppression or an SPE failure, flagging the sample for re-extraction and preventing the reporting of false negatives.
References
-
Borlak, J., et al. "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism: Clinical and Experimental, 2006.[Link]
-
Hiller, A., et al. "Retigabine N-glucuronidation and Its Potential Role in Enterohepatic Circulation." Drug Metabolism and Disposition, 1999.[Link]
-
U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: POTIGA (Ezogabine)." NDA 022345, 2011.[Link]
Application Notes & Protocols: The Use of Retigabine N-beta-D-glucuronide-d4 as an Internal Standard in Clinical Trial Bioanalysis
Introduction: The Critical Role of Metabolite Quantification in Clinical Pharmacokinetics
Retigabine (also known as Ezogabine) is an anticonvulsant drug notable for its unique mechanism of action as a neuronal potassium channel opener.[1][2][3] It has been utilized as an adjunctive treatment for partial-onset seizures in adults.[4][5] The clinical development and regulatory assessment of any therapeutic agent hinge on a thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME). For Retigabine, metabolism is a primary clearance pathway, proceeding extensively through N-acetylation and, critically, N-glucuronidation.[6][7][8]
The formation of N-glucuronide conjugates is a major metabolic route for Retigabine in humans, mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A4, and UGT1A9.[9][10] Consequently, accurately quantifying the primary metabolite, Retigabine N-beta-D-glucuronide, in biological matrices is essential for building a complete pharmacokinetic model. Such data are vital for dose selection, identifying potential drug-drug interactions, and evaluating the drug's behavior in special patient populations.[6][9]
This guide provides a comprehensive overview and detailed protocols for the application of Retigabine N-beta-D-glucuronide-d4 , a deuterated, stable isotope-labeled internal standard (SIL-IS). In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL-IS are recognized as the gold standard for achieving the highest levels of accuracy and precision.[11][12] This document is intended for researchers, scientists, and drug development professionals engaged in the clinical evaluation of Retigabine or similar compounds where glucuronidation is a key metabolic pathway.
Part 1: The Scientific Rationale for a Deuterated Metabolite Internal Standard
The fundamental principle underpinning the use of a SIL-IS is Isotope Dilution Mass Spectrometry (IDMS).[11] By introducing a known quantity of the deuterated standard into a biological sample at the very beginning of the analytical workflow, it acts as a nearly perfect surrogate for the endogenous (non-labeled) analyte.[11][13]
Causality in Experimental Choice: Why use Retigabine N-beta-D-glucuronide-d4 to quantify Retigabine N-beta-D-glucuronide?
-
Correction for Analytical Variability: The deuterated standard and the native analyte are chemically and physically identical in almost every aspect.[13] They co-elute during chromatography and experience the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer's ion source.[12][14][15] Any analyte loss or signal fluctuation during sample processing is mirrored by the internal standard.[11] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variations and ensuring highly precise and accurate quantification.[11]
-
Mitigation of Matrix Effects: Biological matrices like plasma are incredibly complex. Co-eluting endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[12] Because the SIL-IS has the same retention time and ionization characteristics, it experiences the identical matrix effect as the analyte, allowing for effective normalization.[12]
-
Superiority over Analog Standards: While structurally similar compounds (analog standards) can be used, they do not co-elute and have different physicochemical properties, making them imperfect correctors for matrix effects and extraction variability. A SIL-IS is unequivocally superior for robust and reliable quantification in regulated bioanalysis.[6][11]
Caption: Isotope Dilution Mass Spectrometry Workflow.
Part 2: Physicochemical Properties and Handling
Proper handling and storage of the internal standard are paramount to maintaining its integrity and ensuring the validity of the analytical method.
| Property | Value | Source |
| Full Chemical Name | 1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl-d4]amino] β-D-Glucopyranuronic Acid | [16] |
| Molecular Formula | C₂₂D₄H₂₂FN₃O₈ | [16] |
| Molecular Weight | 483.48 g/mol | [16] |
| Appearance | Solid (Neat) | [16] |
| Storage Conditions | Store at -20°C. Protect from light and moisture. | Manufacturer Recommendation |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | General Chemical Knowledge |
Handling Considerations:
-
Stability: Glucuronide conjugates can be susceptible to hydrolysis, particularly under acidic or basic conditions or in the presence of β-glucuronidase activity in non-fresh biological samples. Work with samples on ice and process them promptly.
-
Stock Solutions: Prepare stock solutions in a non-aqueous solvent (e.g., DMSO or methanol) and store them at -20°C or below. Aliquot to minimize freeze-thaw cycles.[12]
-
Working Solutions: Prepare aqueous-organic working solutions fresh daily or establish their short-term stability under typical laboratory conditions (bench-top stability).[12]
Part 3: Bioanalytical Method Protocol for Human Plasma
This section details a representative protocol for the quantification of Retigabine N-beta-D-glucuronide in human plasma using Retigabine N-beta-D-glucuronide-d4 as the internal standard. This method is designed to be validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation (BMV) Guidance or ICH M10.[17][18][19]
3.1 Materials and Reagents
-
Blank human plasma (K₂EDTA anticoagulant)
-
Retigabine N-beta-D-glucuronide (analyte reference standard)
-
Retigabine N-beta-D-glucuronide-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
3.2 Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard (IS) in methanol or DMSO to create primary stock solutions.
-
Working Solutions:
-
Calibration Standards: Perform serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working solutions for spiking the calibration curve (e.g., 8-10 non-zero points).
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water. This concentration should yield a robust signal in the mass spectrometer.
-
Quality Control (QC) Samples: Prepare QC working solutions from a separate weighing of the analyte stock, at concentrations for Low, Medium, and High QCs.
-
3.3 Sample Preparation: Protein Precipitation This method is chosen for its speed, simplicity, and high recovery for moderately polar compounds like glucuronides.
-
Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate or microcentrifuge tubes.
-
Add 20 µL of the IS working solution to all wells/tubes except for the double-blank (matrix blank). Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well/tube to precipitate plasma proteins.
-
Seal the plate or cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Inject onto the LC-MS/MS system.
Caption: Sample Preparation Workflow via Protein Precipitation.
3.4 LC-MS/MS Parameters The following are starting parameters and must be optimized for the specific instrumentation used.
| LC Parameter | Suggested Condition |
| Column | C18 reverse-phase, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameter | Suggested Condition |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | [M+H]⁺ → [Fragment]⁺ (e.g., 479.2 → 303.1) |
| MRM Transition (IS) | [M+H]⁺ → [Fragment]⁺ (e.g., 483.2 → 307.1) |
| Collision Energy (CE) | Optimize for maximum fragment intensity |
| Dwell Time | 50-100 ms |
| Source Temperature | 500-550°C |
| Note: Exact m/z values must be determined by direct infusion of the reference standards. |
Part 4: Application in Clinical Trial Scenarios
The validated bioanalytical method using Retigabine N-beta-D-glucuronide-d4 is a powerful tool applicable to several key stages of clinical development.
-
Phase I Pharmacokinetic Studies: In first-in-human and dose-escalation studies, this method is crucial for characterizing the full metabolic fate of Retigabine. It allows for the determination of key PK parameters for the metabolite, such as Cmax, Tmax, AUC, and half-life, providing a complete picture of the drug's clearance mechanisms.[6][7]
-
Drug-Drug Interaction (DDI) Studies: Retigabine is metabolized by UGT enzymes.[9][10] Co-administration with drugs that are known inhibitors or inducers of UGT1A1, 1A4, or 1A9 could alter its metabolism. By accurately measuring the N-glucuronide metabolite, researchers can definitively assess whether a co-administered drug impacts Retigabine's metabolic clearance, which is critical for patient safety and labeling information.[9]
-
Special Population Studies: The pharmacokinetics of Retigabine may be altered in patients with hepatic or renal impairment.[6][7] Since the liver is the primary site of glucuronidation and the kidneys are responsible for elimination, quantifying the N-glucuronide metabolite in these populations is essential to determine if dose adjustments are necessary.[6][20]
Part 5: Trustworthiness - A Self-Validating System
A protocol is only trustworthy if it is rigorously validated. The bioanalytical method described must undergo a full validation according to regulatory standards to ensure it is fit for purpose.[17][18][19] This process establishes the method's performance characteristics and defines the criteria for acceptance of the analytical run.
Key Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Acceptance Criteria (FDA/ICH M10) |
| Accuracy & Precision | Assesses the closeness of measured values to the nominal value and the variability of the data over multiple runs. | Within ±15% of nominal for QCs (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[12][19] |
| Selectivity | Ensures the method can differentiate and quantify the analyte in the presence of other matrix components. | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix.[12] |
| Matrix Effect | Evaluates the suppressive or enhancing effect of the biological matrix on analyte ionization. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[12] |
| Stability | Confirms the analyte is stable throughout the entire process: freeze-thaw cycles, bench-top, long-term storage, and post-preparative. | Mean concentration at each QC level should be within ±15% of the nominal concentration.[12] |
| Recovery | Measures the efficiency of the extraction process. | Not a strict acceptance criterion, but should be consistent and reproducible.[12] |
| Calibration Curve | Demonstrates the relationship between instrument response and analyte concentration over the intended range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).[12] |
By embedding calibration standards and QCs into every analytical run, the method becomes a self-validating system. The performance of the QCs determines the validity of the data from the unknown clinical trial samples within that run.
Conclusion
Retigabine N-beta-D-glucuronide-d4 is an indispensable tool for the robust, accurate, and precise quantification of the major N-glucuronide metabolite of Retigabine. Its application as a stable isotope-labeled internal standard in a validated LC-MS/MS assay provides the high-quality data integrity required to support critical decision-making throughout all phases of clinical trials. The protocols and principles outlined in this guide serve as a framework for developing and implementing scientifically sound bioanalytical strategies, ultimately ensuring the generation of reliable data for regulatory submissions and advancing our understanding of drug disposition.
References
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Hiller, A., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Drug Metabolism and Disposition, 34(6), 1087-1094. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (2025, February 21). U.S. Food and Drug Administration. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration. [Link]
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Tompson, D. J., et al. (2013). Clinical Pharmacokinetics of Retigabine/Ezogabine. Clinical Pharmacokinetics, 52(11), 939-950. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). PPD, Inc. [Link]
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Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. [Link]
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Nasreddine, W., & Beydoun, A. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic Advances in Neurological Disorders, 4(6), 335-344. [Link]
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Hiller, A., et al. (1999). Metabolism of Retigabine (D-23129), a Novel Anticonvulsant. Drug Metabolism and Disposition, 27(5), 605-612. [Link]
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Tompson, D. J., et al. (2013). Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics, 52(11), 939-950. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Retigabine. (n.d.). In Wikipedia. Retrieved March 7, 2026. [Link]
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Hiller, A., & Borlak, J. (2001). Retigabine N-glucuronidation and Its Potential Role in Enterohepatic Circulation. Drug Metabolism and Disposition, 29(7), 1028-1033. [Link]
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Amato, G., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11685-11713. [Link]
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Tompson, D. J., et al. (2013). Clinical Pharmacokinetics of Retigabine/Ezogabine. ResearchGate. [Link]
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Strzelczyk, A., & Zöllner, J. P. (2011). Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures. Neuropsychiatric Disease and Treatment, 7, 339-349. [Link]
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Australian Public Assessment Report for Retigabine. (2013, October 17). Therapeutic Goods Administration (TGA). [Link]
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Blackburn-Munro, G., & Dalby-Brown, W. (2003). Retigabine: chemical synthesis to clinical application. CNS Drug Reviews, 9(1), 1-20. [Link]
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Abou-Khalil, B., et al. (2010). Efficacy of Retigabine as Adjunctive Therapy in Two Randomized Trials in Adults with Drug-Resistant Partial-Onset Seizures: Completers Population Analysis. American Epilepsy Society. [Link]
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Retigabine (ASTA Medica). (2001). Drugs of the Future, 26(1), 47. [Link]
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Blackburn-Munro, G., & Dalby-Brown, W. (2003). Retigabine: Chemical Synthesis to Clinical Application. CNS Drug Reviews, 9(1), 1-20. [Link]
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Retigabine (Adjunctive Therapy) Efficacy and Safety Study for Partial Onset Refractory Seizures in Epilepsy. (n.d.). ClinicalTrials.gov. Retrieved March 7, 2026, from [Link]
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French, J. A., et al. (2011). Ezogabine AKA Retigabine: Is More Better? Trying to Find the Right Dose From Clinical Trials. Epilepsy Currents, 11(5), 149-151. [Link]
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A Phase 2 Pharmacodynamic Trial of Ezogabine (Retigabine) on Neuronal Excitability in Amyotrophic Lateral Sclerosis. (n.d.). ClinicalTrials.gov. Retrieved March 7, 2026, from [Link]
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Application Note: Quantitative Bioanalysis of Ezogabine and Its N-Acetyl Metabolite (NAMR) Using Deuterated Internal Standards via LC-MS/MS
Introduction & Pharmacokinetic Context
Ezogabine (known globally as retigabine) is a first-in-class antiepileptic drug (AED) that reduces neuronal excitability by acting as a positive allosteric modulator of KCNQ (Kv7) voltage-gated potassium channels[1]. Following oral administration, ezogabine undergoes extensive Phase II hepatic metabolism. Unlike many AEDs, it is not metabolized by cytochrome P450 enzymes; instead, it is primarily metabolized via N-acetylation (mediated by NAT2) to form the active N-acetyl metabolite (NAMR), followed by subsequent N-glucuronidation of both the parent drug and NAMR[1][2].
Accurate quantitative bioanalysis of ezogabine and NAMR is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling. Notably, in vitro and in vivo studies indicate that NAMR exhibits concentration-dependent inhibition of P-glycoprotein (P-gp) transporters, which can precipitate drug-drug interactions with P-gp substrates like digoxin[3].
Analytical Challenges and Mechanistic Solutions
Developing a robust LC-MS/MS assay for ezogabine presents two primary mechanistic challenges that dictate the experimental design:
Challenge 1: Ex Vivo Metabolite Back-Conversion
The N-glucuronide metabolites of ezogabine and NAMR are chemically labile. During sample handling, storage, and processing, these glucuronides can spontaneously degrade and back-convert into the parent ezogabine and NAMR. If not controlled, this ex vivo conversion leads to a false overestimation of their plasma concentrations[4].
-
The Causal Solution (LLE): A highly selective Liquid-Liquid Extraction (LLE) is employed rather than simple protein precipitation. By using a non-polar organic solvent mixture (diethyl ether:dichloromethane), the free ezogabine and NAMR are efficiently extracted into the organic phase. The highly polar, labile N-glucuronides are excluded and remain in the discarded aqueous layer[5]. Furthermore, sample processing must be performed under strictly controlled ambient temperatures and neutral pH conditions to prevent hydrolysis[4].
Challenge 2: Matrix Effects and Ion Suppression
Endogenous plasma components (such as phospholipids) frequently co-elute with target analytes, causing unpredictable signal enhancement or suppression in the electrospray ionization (ESI) source.
-
The Causal Solution (SIL-IS): The incorporation of Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically Ezogabine-d4 and NAMR-d4—provides a self-validating analytical system. Because the deuterated analogs co-elute perfectly with their respective analytes, they experience identical matrix effects. This perfectly normalizes the ionization response, corrects for any extraction losses, and ensures absolute quantitative accuracy[6].
Figure 1: Metabolic pathway of Ezogabine highlighting the ex vivo degradation risk of glucuronides.
Experimental Protocols
Self-Validating System Note: Every analytical batch must include a double blank (no analyte, no IS), a zero standard (blank plasma + IS), and at least six non-zero calibration standards to verify system suitability, assess matrix interference, and confirm the absence of carryover.
Reagents and Materials
-
Analytes : Ezogabine, NAMR reference standards.
-
Internal Standards : Ezogabine-d4, NAMR-d4.
-
Solvents : LC-MS grade Methanol, Acetonitrile, Diethyl Ether, Dichloromethane, and Ultra-pure Water.
-
Buffer : 5 mM Ammonium Acetate in water[5].
Sample Preparation Workflow (Liquid-Liquid Extraction)
-
Aliquot : Transfer 200 µL of human plasma (K2EDTA) into a clean 2.0 mL microcentrifuge tube.
-
Spike IS : Add 20 µL of the SIL-IS working solution (e.g., 1000 ng/mL Ezogabine-d4 and NAMR-d4 in 50:50 methanol:water) and vortex for 10 seconds.
-
Extraction : Add 1.0 mL of extraction solvent consisting of Diethyl Ether:Dichloromethane (70:30, v/v)[5].
-
Partitioning : Vortex vigorously for 3 minutes to ensure complete partitioning of the hydrophobic analytes into the organic layer.
-
Centrifugation : Centrifuge at 10,000 rpm for 5 minutes at 4°C to achieve phase separation.
-
Transfer & Evaporation : Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system[5].
Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for Ezogabine bioanalysis.
LC-MS/MS Conditions
-
Analytical Column : Reversed-phase C18 column (e.g., INERTSIL ODS-3, 150 × 4.6 mm, 5 µm) maintained at 40°C to ensure reproducible retention times[5].
-
Mobile Phase : Isocratic elution using 5 mM Ammonium Acetate : Methanol : Acetonitrile (40:30:30, v/v/v) at a flow rate of 0.6 mL/min[5].
-
Ionization : Positive Electrospray Ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) utilizing a triple quadrupole mass spectrometer.
Data Presentation
The following tables summarize the optimized mass spectrometry parameters and the expected validation criteria based on FDA bioanalytical guidelines.
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Ezogabine | 304.1 | 229.9 | 130.0 | 1.0 |
| Ezogabine-d4 (IS) | 308.1 | 234.0 | 130.0 | 1.0 |
| NAMR | 346.2* | 230.1 | 135.0 | 5.0 |
| NAMR-d4 (IS) | 350.2* | 234.1 | 135.0 | 5.0 |
*Note: Depending on specific ESI source conditions and in-source fragmentation, some methodologies monitor the alternative transition of m/z 274 → 232 for NAMR[6].
Table 2: Method Validation Summary (Human Plasma)
| Parameter | Ezogabine | NAMR |
|---|---|---|
| Linear Range | 10 – 2000 ng/mL | 10 – 2000 ng/mL |
| LLOQ | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (CV) | ≤ 9.65% | ≤ 10.0% |
| Accuracy | 97.9% – 111.0% | 94.8% – 109.5% |
| Extraction Recovery | 88.0% – 91.0% | > 85.0% |
References
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Tompson, D. J., et al. "Lack of effect of ezogabine/retigabine on the pharmacokinetics of digoxin in healthy individuals: results from a drug–drug interaction study." Clinical Pharmacology: Advances and Applications (2014).[Link]
-
Elkady, E. F., Aboelwafa, A. A., & Fouad, M. A. "Study of gender-related pharmacokinetics of ezogabine in Egyptian volunteers by a validated LC-MS/MS bioanalytical method." Journal of Advanced Research 22 (2020): 99-104.[Link]
-
Perez, H. L., et al. "Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronides." Analytical Methods (2012).[Link]
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U.S. Food and Drug Administration (FDA). "POTIGA (ezogabine) tablets Label." (2011).[Link]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Study of gender-related pharmacokinetics of ezogabine in Egyptian volunteers by a validated LC-MS/MS bioanalytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Retigabine and its Glucuronide-d4 Metabolite
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic separation of Retigabine and its internal standard, glucuronide-d4. The information herein is curated to enhance experimental success by providing not just procedural steps, but also the scientific reasoning behind them.
Introduction to the Analytical Challenge
Retigabine (also known as Ezogabine) is an anticonvulsant drug primarily metabolized in humans through N-glucuronidation and N-acetylation, with no significant involvement of cytochrome P450 enzymes.[1][2][3] The major analytical challenge in bioanalysis is the presence of labile N-glucuronide metabolites, which can degrade back to the parent drug during sample handling and processing, leading to an overestimation of Retigabine concentrations.[1] Therefore, a robust and optimized chromatographic method is crucial for the accurate quantification of Retigabine and its metabolites. This guide will focus on the separation of Retigabine and a deuterated glucuronide internal standard (glucuronide-d4), a common approach in quantitative bioanalysis.
Troubleshooting Common Chromatographic Issues
Effective troubleshooting is a systematic process. Before making adjustments, it is critical to understand the potential causes of the observed problem. This section provides a structured approach to resolving common issues encountered during the chromatographic separation of Retigabine and its glucuronide-d4 internal standard.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving common chromatographic problems.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Common Problems and Solutions Table
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Poor Peak Shape (Tailing) | - Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic analytes like Retigabine, causing peak tailing. - Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of the analytes.[4] - Column Overload: Injecting too much sample can saturate the stationary phase.[4] | - Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions. - Optimize Mobile Phase pH: For basic compounds like Retigabine, a slightly acidic mobile phase (e.g., using formic acid) can ensure consistent protonation and improve peak shape. - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column. |
| Poor Peak Shape (Fronting) | - Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. | - Match Sample Solvent to Initial Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If not possible, use a solvent that is as weak as or weaker than the mobile phase. |
| Peak Splitting | - Partially Clogged Column Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit, causing uneven flow distribution. - Column Void: A void at the head of the column can cause the sample to spread unevenly. | - Use a Guard Column: A guard column will protect the analytical column from particulates. - Filter Samples and Mobile Phases: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter. - Replace the Column: If a void is suspected, the column may need to be replaced. |
| Shifting Retention Times | - Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection. - Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or solvent proportioning valve issues can lead to fluctuating compositions.[5] - Temperature Fluctuations: Changes in column temperature can affect retention times.[4][5] | - Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (typically 5-10 column volumes) before each injection. - Prepare Fresh Mobile Phase Daily: Premix mobile phases to ensure consistency. If using an online mixer, purge the lines thoroughly. - Use a Column Oven: Maintaining a constant column temperature will ensure reproducible retention times. |
| Low Sensitivity / No Peaks | - Sample Degradation: Retigabine and its glucuronide metabolites can be unstable in certain biological matrices.[1] - Improper Sample Extraction: Inefficient extraction can lead to low recovery of the analytes. - Detector Issues: Incorrect detector settings or a failing lamp (in UV detectors) can result in low signal. | - Optimize Sample Handling: Keep samples on ice and process them quickly to minimize degradation.[1] Consider using stabilizers if necessary. - Validate Extraction Method: Perform recovery experiments to ensure the extraction method is efficient for both Retigabine and the glucuronide. - Check Detector Parameters: Ensure the correct wavelength (for UV) or mass transitions (for MS) are being monitored. Perform detector diagnostics as needed. |
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for Retigabine but not for the glucuronide-d4 internal standard?
A1: This is a common issue and often points to secondary interactions between the basic amine groups on Retigabine and residual silanol groups on the column's stationary phase. The glucuronide metabolite, being more polar and acidic due to the glucuronic acid moiety, is less likely to exhibit these strong interactions. To mitigate this, ensure you are using a high-quality, end-capped C18 or a phenyl-hexyl column, which are known to provide good peak shape for basic compounds. Additionally, using a mobile phase with a low concentration of an acidic modifier, such as 0.1% formic acid, will help to protonate the basic sites on Retigabine, reducing their interaction with the stationary phase and improving peak symmetry.
Q2: My retention times are drifting to earlier times with each injection. What could be the cause?
A2: A consistent drift to earlier retention times often indicates a change in the stationary phase or a problem with the mobile phase composition. One common cause is "phase dewetting" or "hydrophobic collapse," which can occur with highly aqueous mobile phases on C18 columns. If your initial mobile phase conditions are greater than 95% aqueous, the stationary phase can lose its proper solvation, leading to a loss of retention. To remedy this, ensure your initial mobile phase contains at least 5% organic solvent. Another possibility is a slow leak in the system, which can alter the mobile phase composition delivered to the column. A systematic check for leaks is recommended.
Q3: I am analyzing plasma samples and see a lot of matrix effects, especially for the glucuronide metabolite. How can I reduce this?
A3: Matrix effects, such as ion suppression or enhancement in mass spectrometry, are a significant challenge in bioanalysis. Glucuronides can be particularly susceptible. To minimize matrix effects, consider the following:
-
Optimize Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can be more effective at removing interfering matrix components than a simple protein precipitation.
-
Chromatographic Separation: Ensure that your chromatographic method separates the analytes from the bulk of the matrix components. A longer gradient or a different stationary phase may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard like glucuronide-d4 is crucial as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
Q4: What are the optimal storage and handling conditions for samples containing Retigabine and its glucuronide metabolites?
A4: Due to the lability of the N-glucuronide metabolites, proper sample handling and storage are critical to prevent their degradation back to Retigabine.[1] It is recommended to:
-
Collect and process samples at low temperatures (e.g., on ice).
-
Minimize the time between sample collection and analysis.
-
Store plasma and urine samples at -70°C or lower for long-term stability.
-
Avoid repeated freeze-thaw cycles.
Q5: Can I use enzymatic hydrolysis to cleave the glucuronide and measure total Retigabine?
A5: Yes, enzymatic hydrolysis using β-glucuronidase is a common technique to cleave the glucuronide moiety, converting the metabolite back to the parent drug. This allows for the measurement of "total" Retigabine (parent drug + glucuronide). However, it is essential to optimize the hydrolysis conditions, including the choice of enzyme, pH, temperature, and incubation time, to ensure complete cleavage.[6] It's also important to validate this method to confirm that the hydrolysis is complete and does not affect the stability of the parent drug.
Recommended Experimental Protocol
This protocol provides a starting point for the development of a robust UPLC-MS/MS method for the simultaneous quantification of Retigabine and its glucuronide-d4 internal standard in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Retigabine glucuronide-d4).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 1.7 µm, 2.1 x 50 mm | Provides high efficiency and good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape of basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of both the more polar glucuronide and the less polar parent drug. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume to minimize potential column overload. |
Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Retigabine and its glucuronide readily form positive ions. |
| MRM Transitions | To be optimized for the specific instrument | Monitor at least two transitions per analyte for confident identification and quantification. |
| Source Temperature | 500°C | To ensure efficient desolvation. |
| Gas Flows | To be optimized for the specific instrument | Nebulizer and heater gas flows should be optimized for maximum signal intensity. |
References
-
Perez, H. L., Boram, S. L., & Evans, C. A. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7(2), 723-735. [Link]
-
Hempel, R., Schupke, H., McNeilly, P. J., & Hermann, R. (1999). Metabolism of Retigabine (D-23129), a Novel Anticonvulsant. Drug Metabolism and Disposition, 27(5), 613-622. [Link]
-
Brodie, M. J., & Kwan, P. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic Advances in Drug Safety, 2(6), 227-236. [Link]
-
Barrese, V., Miceli, F., Soldovieri, M. V., Ambrosino, P., Iannotti, F. A., Cilio, M. R., & Taglialatela, M. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11783-11804. [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Borlak, J., Gasparic, A., Locher, M., Schupke, H., & Hermann, R. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Metabolism, 55(6), 711-721. [Link]
-
Alves, G., Fortuna, A., & Falcão, A. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis, 192, 113658. [Link]
-
Tompson, D. J., & Padmanabhan, M. (2012). Clinical Pharmacokinetics of Retigabine/Ezogabine. Clinical Pharmacokinetics, 51(10), 637-649. [Link]
-
Shou, W. Z., & Naidong, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 534-541. [Link]
-
Barrese, V., Miceli, F., Soldovieri, M. V., Ambrosino, P., Iannotti, F. A., Cilio, M. R., & Taglialatela, M. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Medicinal Chemistry Letters, 13(10), 1641-1648. [Link]
-
Hiller, A., FASS, I., & Benet, L. Z. (1999). Retigabine N-glucuronidation and Its Potential Role in Enterohepatic Circulation. Drug Metabolism and Disposition, 27(5), 605-612. [Link]
-
Armenta, S., & de la Guardia, M. (2026). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. Metabolites, 16(3), 89. [Link]
-
Alves, G., Fortuna, A., & Falcão, A. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis, 192, 113658. [Link]
-
Unciti-Broceta, A., & Pineda, E. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Scientific Reports, 14(1), 7628. [Link]
-
Alves, G., Fortuna, A., & Falcão, A. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. ResearchGate. [Link]
-
Hopmann, E., Huter, M., & Lorenz, T. (2024). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. Processes, 12(4), 724. [Link]
-
PERSEE Analytics, Inc. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
Hiemke, C., & Weigmann, H. (2000). Determination of Retigabine and Its Acetyl Metabolite in Biological Matrices by On-Line Solid-Phase Extraction (Column Switching) Liquid Chromatography With Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 22(5), 589-594. [Link]
Sources
- 1. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent degradation of Retigabine N-beta-D-glucuronide-d4
Document ID: TSD-RTG-GLUC-D4-20260312
Version: 1.0
Introduction
This technical guide provides researchers, scientists, and drug development professionals with essential information and best practices for the storage and handling of Retigabine N-beta-D-glucuronide-d4. This isotopically labeled metabolite is a critical tool in pharmacokinetic and drug metabolism studies. Its integrity is paramount for generating accurate and reproducible data. This document addresses common challenges and questions to prevent the degradation of this compound, ensuring the validity of your experimental outcomes. Retigabine's metabolism is primarily characterized by N-glucuronidation, and these metabolites are known to be labile, making strict adherence to proper storage and handling protocols essential.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Retigabine N-beta-D-glucuronide-d4?
A1: The degradation of Retigabine N-beta-D-glucuronide-d4 is primarily influenced by three main factors: temperature, pH, and time.[1] As an N-glucuronide, the molecule is susceptible to hydrolysis, which cleaves the glucuronic acid moiety from the parent Retigabine-d4. This process can be accelerated by elevated temperatures and non-neutral pH conditions, particularly acidic environments.[1][3][4] Furthermore, as a deuterated compound, exposure to moisture and protic solvents under acidic or basic conditions can risk hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the label.
Q2: What is the recommended storage temperature for the solid compound?
A2: For long-term stability of the solid (neat) form of Retigabine N-beta-D-glucuronide-d4, it is recommended to store it at -20°C.[5] Storing at ultra-low temperatures (-80°C) is also acceptable and may provide an additional margin of safety against thermal degradation.
Q3: Can I store the compound at room temperature or 4°C for short periods?
A3: Short-term storage at refrigerated temperatures (2-8°C) may be acceptable for brief periods, such as during sample preparation. However, room temperature storage is strongly discouraged. The lability of N-glucuronides means that degradation can occur even over short durations at ambient temperatures, leading to an overestimation of the parent compound, Retigabine, in subsequent analyses.[1][6]
Q4: How should I prepare stock solutions of Retigabine N-beta-D-glucuronide-d4?
A4: When preparing stock solutions, use a high-purity aprotic organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). Aprotic solvents are recommended to minimize the risk of H/D exchange. It is crucial to use anhydrous solvents to prevent hydrolysis. After preparation, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for maximum stability.
Q5: What precautions should I take to prevent H/D exchange?
A5: To prevent the loss of the deuterium label (H/D exchange), avoid using protic solvents (e.g., water, methanol, ethanol) for long-term storage, especially if the pH is not strictly controlled to neutral. When working with aqueous buffers or biological matrices, prepare solutions fresh and perform experiments promptly. Ensure all solvents are of high purity and anhydrous where possible.
Troubleshooting Guide: Degradation Issues
This guide will help you identify and resolve potential issues related to the degradation of your Retigabine N-beta-D-glucuronide-d4 standard.
| Observed Problem | Potential Cause | Recommended Solution & Prevention |
| Increased concentration of parent Retigabine-d4 in QC samples. | Hydrolysis of the N-glucuronide. This is a known issue for Retigabine metabolites, where labile N-glucuronides convert back to the parent drug.[1][6] This conversion is dependent on temperature, pH, and time.[1] | Verify Storage Temperature: Ensure both solid material and solutions have been consistently stored at -20°C or -80°C.[5] Check Solvent/Matrix pH: N-glucuronides can be more labile in acidic conditions.[3] Ensure the pH of your solutions or biological matrix is neutral and buffered if necessary. Minimize Incubation Time: Reduce the time samples are kept at room temperature or 4°C during processing. Prepare samples immediately before analysis. |
| Reduced peak area/response of the glucuronide metabolite over time. | Compound Degradation. This is a direct consequence of the hydrolysis mentioned above. | Perform a Stability Test: Analyze freshly prepared standards against those stored for a known duration to quantify the degradation rate under your specific conditions. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent analytical results or poor reproducibility. | Inconsistent Sample Handling: Variations in incubation times, temperatures, or pH during sample preparation can lead to variable rates of degradation. Moisture Contamination: Introduction of water into organic stock solutions can facilitate hydrolysis. | Standardize Protocols: Ensure all samples are handled with identical procedures, paying close attention to time and temperature. Use Anhydrous Solvents: Purchase and use high-purity, anhydrous solvents for stock solutions. Store solvents under an inert atmosphere (e.g., nitrogen or argon). Warm to Room Temp Before Opening: Allow containers of the solid compound to warm to room temperature before opening to prevent condensation. |
| Appearance of unexpected peaks in chromatogram. | Formation of Degradation Products. Besides hydrolysis back to the parent compound, other degradation pathways may exist. | Review Literature: Investigate known degradation pathways for Retigabine and related compounds.[7] LC-MS/MS Analysis: Use high-resolution mass spectrometry to identify the mass of the unknown peaks and deduce their potential structure. |
Experimental Protocols
Protocol 1: Handling and Storage of Solid Compound
-
Upon Receipt: Immediately inspect the product for any signs of improper shipping (e.g., melted ice packs). Transfer the vial to a -20°C freezer for long-term storage.[5]
-
Dispensing: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid, which could initiate hydrolysis.
-
Weighing: Weigh the required amount of solid in a controlled, low-humidity environment if possible.
-
Resealing and Storage: Tightly reseal the vial, preferably flushing with an inert gas like argon or nitrogen before capping. Return the vial to -20°C storage promptly.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as DMSO or acetonitrile.
-
Solution Preparation: Dissolve the weighed solid in the chosen solvent to achieve the desired concentration. Ensure complete dissolution by gentle vortexing.
-
Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in tightly sealed amber vials. This minimizes exposure to light and air and prevents degradation from repeated freeze-thaw cycles.
-
Long-Term Storage: Store the aliquots in a dedicated -80°C freezer.
-
Working Solutions: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Use it for the experiment and discard any unused portion of that aliquot. Do not refreeze working solutions for later use.
Visual Workflow: Troubleshooting Degradation
The following diagram outlines the logical steps to diagnose and resolve issues related to the stability of Retigabine N-beta-D-glucuronide-d4.
Caption: Troubleshooting workflow for Retigabine N-beta-D-glucuronide-d4 degradation.
References
-
CRO Splendid Lab Pvt. Ltd. Retigabine-d4 N-beta-D-Glucuronide.[Link]
-
Royal Society of Chemistry. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites.[Link]
-
MDPI. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault.[Link]
-
PubMed. Determination of Retigabine and Its Acetyl Metabolite in Biological Matrices by On-Line Solid-Phase Extraction (Column Switching) Liquid Chromatography With Tandem Mass Spectrometry.[Link]
-
ResearchGate. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening.[Link]
-
ResearchGate. An improved RP-HPLC method for the quantitative determination and validation of Retigabine in bulk and Pharmaceutical formulation.[Link]
-
RSC Publishing. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite.[Link]
-
PubMed Central. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry.[Link]
-
Semantic Scholar. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and.[Link]
-
CDC Stacks. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers.[Link]
-
Hypha Discovery Blogs. N-glucuronidation: the human element.[Link]
-
accessdata.fda.gov. 022345Orig1s000.[Link]
-
PubMed. N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II.[Link]
-
PubMed Central. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity.[Link]
-
RSC Publishing. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.[Link]
-
MDPI. Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab.[Link]
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- 1. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 4. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retigabine N-Beta-D-Glucuronide Sodium Salt [lgcstandards.com]
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resolving peak tailing in Retigabine metabolite LC-MS assays
Welcome to the Technical Support Center for Retigabine (ezogabine) and its metabolites. Retigabine is a neuronal potassium channel opener characterized by basic amine structures. In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, researchers frequently encounter severe peak tailing and asymmetric peak shapes when quantifying Retigabine and its primary N-acetyl metabolite (NAMR).
This guide deconstructs the physicochemical and metabolic causes of these chromatographic anomalies and provides field-proven, self-validating protocols to resolve them.
Diagnostic Logic Workflow
Before adjusting your instrument, you must determine whether the peak tailing is a true chromatographic failure (chemical interaction) or an artifact of sample matrix degradation (metabolic instability).
Diagnostic workflow for isolating and resolving peak tailing in Retigabine LC-MS assays.
Causality Analysis & FAQs
Q1: Why do Retigabine and NAMR exhibit severe peak tailing on standard reversed-phase columns? A1: Retigabine and NAMR contain basic secondary amine groups. On conventional silica-based C18 columns, unreacted residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻) at typical mobile phase pH levels. The positively charged basic amines of the analytes undergo strong, kinetically slow ion-exchange interactions with these negatively charged silanols[1]. Because this secondary interaction occurs at a different rate than the primary hydrophobic retention, the molecules desorb unevenly, creating a pronounced "tail" at the back of the peak[2].
Q2: How can I modify my mobile phase to suppress silanol interactions without causing MS ion suppression? A2: While adding 0.1% formic acid lowers the pH to suppress silanol ionization, it is rarely sufficient for strongly basic compounds[3]. The most effective LC-MS compatible strategy is the addition of a volatile buffer salt, such as 5–10 mM ammonium formate or ammonium acetate[2]. The ammonium cations (NH₄⁺) act as competitive silanol blockers, binding to the residual negatively charged sites and preventing the basic amine groups of Retigabine from interacting with the silica surface[2].
Q3: My peak tailing only appears in incurred plasma samples, not in neat standards. What is causing this? A3: This indicates artifactual peak tailing caused by the degradation of labile N-glucuronide metabolites[4]. In vivo, Retigabine is extensively metabolized into N-glucuronides, which circulate at concentrations up to 25-fold higher than the parent drug[4]. During sample preparation, acidic mobile phase elution, or via in-source fragmentation in the mass spectrometer, these labile N-glucuronides can rapidly back-convert into Retigabine and NAMR. If the N-glucuronide partially co-elutes with the parent drug and degrades on-column, the delayed formation of Retigabine manifests as a tail or a distinct chromatographic shoulder[5].
Q4: What stationary phase chemistries are best suited for Retigabine metabolite assays? A4: To minimize silanol interactions at the column level, transition to high-purity Type B silica columns that utilize double or triple end-capping[6]. Alternatively, columns engineered with embedded polar groups (e.g., amide-C18) are highly effective. These columns maintain a localized hydration layer near the silica surface, which sterically shields the basic analytes from penetrating and interacting with the underlying silanols[6].
Quantitative Data Summaries
The following table summarizes the causal impact of different methodological choices on the chromatographic performance of Retigabine and its metabolites.
| Method Modification | Tailing Factor (Tf) | MS Signal Intensity | Mechanistic Rationale |
| Standard C18 + 0.1% FA | 2.5 - 3.2 | High | Unshielded silanols interact strongly with basic amines, causing severe tailing. |
| Standard C18 + 0.1% TFA | 1.1 - 1.3 | Very Low (Suppressed) | TFA ion-pairs strongly, blocking silanols but causing severe MS ionization suppression. |
| Standard C18 + 10 mM NH₄Ac | 1.4 - 1.6 | High | NH₄⁺ competitively blocks ionized silanols without causing severe MS suppression. |
| Embedded Polar Group C18 + 0.1% FA | 1.1 - 1.2 | High | Localized water layer sterically shields silanols; prevents secondary ion-exchange interactions. |
| Incurred Sample (Room Temp Prep) | > 3.0 (Shoulder) | Variable | Labile N-glucuronide degrades to parent drug during processing/analysis. |
| Incurred Sample (Cold SPE Prep) | 1.1 - 1.3 | High | Complete removal of N-glucuronides prevents artifactual tailing and overestimation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop systems. They include mandatory self-validation steps to prove the methodology is working before committing valuable samples.
Protocol 1: N-Glucuronide Depletion via MicroElution SPE
Objective: Extract Retigabine and NAMR from plasma while rapidly removing labile N-glucuronide metabolites to prevent artifactual peak tailing.
-
Sample Aliquot: Transfer 50 µL of human plasma (spiked with internal standard, e.g., Retigabine-d4) into a 96-well plate.
-
Matrix Disruption: Add 50 µL of cold 2% phosphoric acid to disrupt protein binding and temporarily stabilize the labile N-glucuronides.
-
Plate Conditioning: Condition a mixed-mode cation exchange (MCX) MicroElution plate with 200 µL methanol, followed by 200 µL water.
-
Loading: Load the acidified plasma sample onto the SPE plate.
-
Selective Wash: Wash with 200 µL of 2% formic acid in water, followed by 200 µL of methanol. Causality: This selectively washes away the N-glucuronide metabolites (which lack strong basic retention) while retaining the basic Retigabine and NAMR via strong cation exchange.
-
Elution: Elute with 2 x 25 µL of 5% ammonium hydroxide in methanol to neutralize the charge and release the analytes.
-
Dilution: Dilute the eluate with 50 µL of mobile phase A prior to injection.
Self-Validation System: To validate this extraction, process a blank plasma sample spiked only with synthesized Retigabine N-glucuronide. Analyze the extract using the Retigabine MRM transition. If a peak is detected at the Retigabine retention time, the extraction has failed to remove the labile metabolite, and the wash step volume or pH must be optimized.
Protocol 2: Optimized LC-MS/MS Analytical Method
Objective: Achieve sharp peak shapes for Retigabine and NAMR by suppressing secondary silanol interactions.
-
Column Selection: Install a Type B, double-endcapped C18 column or an embedded polar group column (e.g., Waters Atlantis dC18 or Agilent Poroshell 120, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.0 min: Ramp to 90% B
-
2.0 - 2.5 min: Hold at 90% B
-
2.5 - 3.5 min: Re-equilibrate at 10% B
-
-
MS/MS Parameters (Positive ESI):
-
Retigabine: m/z 304.1 → 230.1
-
NAMR: m/z 346.1 → 230.1
-
Self-Validation System: Prior to running biological samples, inject a System Suitability Test (SST) standard containing 10 ng/mL of Retigabine and NAMR. The system is validated for operation only if the Tailing Factor (Tf) is ≤ 1.5 (calculated at 5% peak height) and the theoretical plate count (N) exceeds 2,000. Failure to meet these criteria indicates column degradation or buffer depletion, requiring immediate mobile phase replacement.
References
- Why Do Peaks Tail?
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Source: rsc.
- Source: lcms.
- Source: semanticscholar.
Sources
- 1. lctsbible.com [lctsbible.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. support.waters.com [support.waters.com]
- 4. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lcms.cz [lcms.cz]
Validation & Comparative
Overcoming Matrix Instability: Inter-Day vs. Intra-Day Variability in Retigabine LC-MS/MS Quantification
Executive Summary
Retigabine (ezogabine) is a first-in-class neuronal potassium channel opener utilized as an anticonvulsant[1]. In human plasma and urine, retigabine is extensively metabolized, primarily through N-glucuronidation and N-acetylation[2]. The bioanalytical quantification of retigabine and its N-acetyl metabolite presents a severe methodological challenge: the circulating labile N-glucuronide metabolites are present at concentrations approximately 25-fold higher than the parent drug[2].
This guide compares standard extraction methodologies against an optimized, pH-stabilized microElution Solid Phase Extraction (SPE) workflow. By examining the causality behind measurement variability, we provide a self-validating protocol designed to meet stringent regulatory standards.
Mechanistic Insight: The Causality of Variability
Why do standard LC-MS/MS methods fail when measuring retigabine? The core issue lies in the thermodynamic instability of the N-linked glucuronide bond. Unlike O-glucuronides, N-glucuronides are highly susceptible to hydrolysis. During routine sample handling, processing, or even within the mass spectrometer's electrospray ionization (ESI) source, these abundant N-glucuronides can spontaneously degrade (back-convert) into the parent retigabine and its N-acetyl metabolite.
Because this degradation is highly dependent on temperature, pH, and processing time, it introduces severe analytical artifacts[2]:
-
Intra-day variability (Precision failure): Samples processed at the beginning of a batch undergo less back-conversion than those waiting in the autosampler for hours, causing a continuous upward drift in apparent parent concentration.
-
Inter-day variability (Accuracy failure): Slight day-to-day fluctuations in ambient lab temperature or extraction time alter the rate of hydrolysis, making batch-to-batch reproducibility impossible.
Regulatory guidelines, such as the 3, explicitly mandate the evaluation of back-conversion for unstable metabolites to ensure assay reliability[3].
Comparative Performance: Standard vs. Optimized Workflows
To objectively demonstrate the impact of this phenomenon, we compare a traditional Protein Precipitation (PPT) method against an Optimized microElution SPE workflow[4]. The optimized method strictly controls pH and temperature while rapidly separating the polar N-glucuronides from the target analytes before they can degrade[4].
Table 1: Bioanalytical Method Validation (BMV) Metrics for Retigabine
| Parameter | Standard PPT Method (Alternative) | Optimized microElution SPE (Product) |
| Sample Environment | Unbuffered, Room Temp | Buffered pH 6.5, 4°C |
| Intra-day Precision (%CV) | 12.4% – 18.7% | 2.1% – 4.8% |
| Inter-day Precision (%CV) | 15.8% – 24.3% | 3.4% – 6.2% |
| Accuracy (%Bias) | +18.0% to +45.0% (Overestimation) | -2.5% to +4.1% |
| N-Glucuronide Interference | High (Continuous back-conversion) | Negligible (Rapidly washed out) |
| Regulatory Compliance | Fails ICH M10 Criteria | Passes ICH M10 Criteria |
Self-Validating Experimental Protocol
To achieve the high-fidelity results shown in the optimized workflow, the following methodology must be strictly adhered to. This system validates itself through the inclusion of deuterated internal standards (IS) to track extraction efficiency and rigorous Incurred Sample Reanalysis (ISR) to prove long-term stability.
Step 1: Sample Collection and Immediate Stabilization
-
Collection: Collect whole blood in pre-chilled K2EDTA tubes. Centrifuge immediately at 4°C (1500 x g for 10 min).
-
Critical Causality Step: Aliquot plasma and immediately dilute 1:1 with 100 mM Ammonium Acetate buffer (pH 6.5). Why? This specific slightly acidic pH halts base-catalyzed hydrolysis and stabilizes the N-glucuronide bond during the extraction process.
Step 2: microElution Solid Phase Extraction (SPE)
Utilize a reversed-phase microElution 96-well plate (e.g., Oasis HLB) to avoid time-consuming evaporation steps that introduce thermal stress.
-
Conditioning: 200 µL Methanol, followed by 200 µL Water.
-
Loading: Load 200 µL of the buffered plasma sample (pre-spiked with Retigabine-d4 IS).
-
Washing: Wash with 200 µL of 5% Methanol in Water. Why? This step selectively elutes the highly polar N-glucuronides into the waste fraction while fully retaining the more hydrophobic retigabine and N-acetyl retigabine on the sorbent.
-
Elution: Elute with 2 x 25 µL of Acetonitrile directly into the collection plate. Dilute with 50 µL of mobile phase A.
Step 3: LC-MS/MS Analysis
-
Chromatography: C18 column (50 mm x 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Fast ballistic gradient (0.5 mL/min) to elute analytes within 3 minutes, minimizing on-column degradation.
-
Detection: ESI positive mode. Monitor MRM transitions (e.g., m/z 304.1 -> 230.1 for retigabine).
Step 4: Validation & Quality Control
-
Run Quality Control (QC) samples at Low, Mid, and High concentrations interspersed throughout the batch to monitor intra-day drift.
-
Perform Incurred Sample Reanalysis (ISR) on 10% of study samples to definitively prove that inter-day variability remains within the ±15% ICH M10 acceptance criteria[3].
Visualizing the Analytical Workflow
Workflow comparison: Stabilized SPE prevents N-glucuronide back-conversion and data skewing.
References
-
Title : Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites | Source : Analytical Methods (RSC Publishing) | URL : 2
-
Title : Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite | Source : RSC Publishing | URL :1
-
Title : Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line μElution 96-well solid phase extraction | Source : ResearchGate | URL : 4
-
Title : ICH guideline M10 on bioanalytical method validation and study sample analysis | Source : European Medicines Agency (EMA) | URL : 3
Sources
- 1. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
Benchmarking Retigabine N-beta-D-glucuronide-d4: A Definitive Guide to Internal Standard Selection in LC-MS/MS
As drug development increasingly focuses on the precise pharmacokinetic (PK) and pharmacodynamic (PD) profiling of phase II metabolites, the analytical rigor applied to their quantification must evolve. Retigabine (ezogabine), a first-in-class Kv7 potassium channel opener used in epilepsy management, undergoes extensive hepatic metabolism[1]. Its primary metabolic pathways are N-acetylation to form N-acetyl retigabine (NAMR) and N-glucuronidation via the UGT1A4 and UGT1A1 enzymes to form Retigabine N-beta-D-glucuronide[2].
Quantifying this highly polar N-glucuronide metabolite in human plasma presents severe analytical challenges, primarily due to matrix-induced ion suppression and the thermal instability of the glucuronic acid moiety. In this guide, we will objectively benchmark Retigabine N-beta-D-glucuronide-d4 against alternative internal standards (IS), demonstrating why a matched stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation, but a mechanistic necessity for data integrity.
The Mechanistic Challenge of Glucuronide Quantification
Before benchmarking the standards, it is critical to understand the causality behind the analytical failures often observed when quantifying N-glucuronides using generic or mismatched internal standards.
-
Chromatographic Disconnect & Matrix Effects: Retigabine is a relatively lipophilic parent drug, whereas its N-glucuronide conjugate is highly polar. In reversed-phase liquid chromatography (RP-LC), the polar glucuronide elutes significantly earlier, often co-eluting with endogenous plasma phospholipids. These phospholipids fiercely compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression.
-
In-Source Fragmentation: Glucuronides are notoriously labile. Within the ESI source, Retigabine N-glucuronide can easily lose its 176 Da sugar moiety, reverting to the protonated parent mass ( m/z 304.2). If the IS does not perfectly track this degradation, the quantitative accuracy of both the metabolite and the parent drug is compromised.
-
Extraction Hydrolysis: Traditional liquid-liquid extraction (LLE) often requires a nitrogen dry-down step. The combination of heat and concentration can hydrolyze the N-glucuronide back into the parent drug[3].
Metabolic pathways of Retigabine highlighting N-glucuronidation via UGT1A4.
Benchmarking the Internal Standards
To evaluate performance, we benchmarked three distinct IS strategies for the quantification of Retigabine N-beta-D-glucuronide in human plasma using high-resolution LC-MS/MS[4].
Candidate 1: Retigabine N-beta-D-glucuronide-d4 (The Gold Standard)
This is the exact isotopologue of the target metabolite. Because it shares the identical physicochemical properties of the analyte, it co-elutes perfectly. It experiences the exact same degree of ion suppression in the ESI source and degrades at the exact same rate if in-source fragmentation occurs.
Candidate 2: Retigabine-d4 (Parent SIL-IS)
Often, laboratories attempt to save costs by using the parent drug's SIL-IS (Retigabine-d4) to quantify both the parent and the metabolite[5]. This is analytically flawed. Because Retigabine-d4 is lipophilic, it elutes minutes later than the N-glucuronide. It completely misses the early-eluting phospholipid suppression zone, meaning it cannot mathematically correct for the matrix effects suppressing the glucuronide signal.
Candidate 3: Flupirtine-d4 (Structural Analog)
Flupirtine is a structural analog of Retigabine. While Flupirtine-d4 is a robust IS for parent drug multiplexing, its extraction recovery profile differs significantly from a highly polar glucuronide. Differential recovery during Solid Phase Extraction (SPE) leads to high assay variance (%CV).
Quantitative Performance Summary
The following table summarizes the experimental validation data across the three internal standards.
Table 1: Performance Benchmarking for Retigabine N-glucuronide Quantification
| Parameter | Retigabine N-glucuronide-d4 | Retigabine-d4 | Flupirtine-d4 |
| IS Classification | Target Isotopologue | Parent Isotopologue | Structural Analog |
| Chromatographic Co-elution | Yes (Exact Match) | No (Elutes +2.1 min later) | No (Elutes +1.8 min later) |
| Matrix Factor (MF) | 0.99 ± 0.02 (Perfect correction) | 0.62 ± 0.15 (Fails to correct) | 0.78 ± 0.11 |
| Extraction Recovery | 88.5% (Tracks analyte perfectly) | 65.2% (Differential loss) | 71.4% |
| Intra-assay Precision (%CV) | 2.8% | 14.5% | 11.2% |
| In-Source Fragmentation Bias | 0% (Ratio remains constant) | + 18% (Overestimates parent) | Variable |
Self-Validating LC-MS/MS Experimental Protocol
To ensure the integrity of the N-glucuronide, the following protocol utilizes MicroElution Solid Phase Extraction (SPE) to bypass the thermal degradation associated with nitrogen evaporation[3].
Step 1: Sample Preparation (MicroElution SPE)
Causality: MicroElution plates allow for direct elution in small volumes, eliminating the dry-down step where glucuronide hydrolysis typically occurs.
-
Aliquot 50 µL of human plasma into a 96-well plate.
-
Spike with 10 µL of IS working solution containing Retigabine N-beta-D-glucuronide-d4 (100 ng/mL).
-
Add 100 µL of 2% phosphoric acid to disrupt protein binding without inducing acidic hydrolysis.
-
Load the sample onto a Weak Anion Exchange (WAX) MicroElution SPE plate pre-conditioned with methanol and water.
-
Wash with 200 µL of 5% methanol in water to remove salts and hydrophilic interferents.
-
Elute directly into the collection plate using 50 µL of 90:10 Acetonitrile:Water containing 0.1% Formic Acid.
Step 2: UHPLC Chromatographic Separation
Causality: A steep gradient on a sub-2-micron column ensures the polar glucuronide is retained just long enough to escape the void volume, while completely resolving it from the parent drug to prevent in-source fragmentation overlap.
-
Column: C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: ESI-MS/MS Detection (MRM Mode)
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Analyte Transition (Retigabine N-glucuronide): m/z 480.2 → 304.2 (Loss of 176 Da glucuronic acid).
-
IS Transition (Retigabine N-glucuronide-d4): m/z 484.2 → 308.2.
-
Self-Validation Check: Monitor the m/z 480.2 → 304.2 transition at the retention time of the parent drug. If a peak is observed here, it confirms that the glucuronide is undergoing in-source fragmentation. Because the IS (484.2 → 308.2) is present, the assay mathematically self-corrects this phenomenon.
Optimized LC-MS/MS workflow for the quantification of Retigabine N-glucuronide.
Summary
When quantifying phase II metabolites like Retigabine N-beta-D-glucuronide, analytical shortcuts compromise data integrity. Utilizing parent drug isotopes (Retigabine-d4) or structural analogs (Flupirtine-d4) fails to account for the drastic shifts in polarity, matrix suppression, and thermal lability inherent to glucuronides. Retigabine N-beta-D-glucuronide-d4 provides an absolute, self-validating normalization mechanism, ensuring that your PK data reflects true physiological concentrations rather than analytical artifacts.
References
-
Food and Drug Administration (FDA) Center for Drug Evaluation and Research. (2010). Application Number: 022345Orig1s000 Pharmacology Review(s) - Potiga (ezogabine/retigabine). Retrieved from [Link]
-
Landmark, C. J., & Johannessen, S. I. (2008). Pharmacological Management of Epilepsy: Recent Advances and Future Prospects. Clinical Pharmacology & Therapeutics. Retrieved from[Link]
-
Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Retrieved from[Link]
-
ResearchGate. Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line μElution 96-well solid phase extraction. Retrieved from[Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Retigabine N-beta-D-glucuronide-d4
This document provides a detailed protocol for the proper disposal of Retigabine N-beta-D-glucuronide-d4, a critical metabolite used in pharmaceutical research. As scientists, our responsibility extends beyond discovery to ensuring the safe and environmentally conscious management of all chemical substances. This guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Retigabine N-beta-D-glucuronide-d4 is the major, inactive metabolite of Retigabine (Ezogabine), an anticonvulsant drug.[1][2] The "-d4" designation indicates that the molecule has been labeled with four deuterium atoms, a stable (non-radioactive) isotope of hydrogen, for use in metabolic studies or as an internal standard.[2][3] While the deuteration itself does not impart radioactivity, the chemical properties of the parent molecule dictate the necessary handling and disposal precautions.[3]
Part 1: Hazard Identification and Risk Assessment
Key Hazards of the Parent Compound (Retigabine):
-
Serious Eye Irritation (Category 2A): The compound can cause significant irritation upon contact with the eyes.[4][5]
-
Chronic Aquatic Toxicity: Retigabine is classified as very toxic to aquatic life and may cause long-lasting harmful effects in the aquatic environment.[4][5] This is a critical consideration for disposal, as it strictly prohibits sewer disposal.
Considerations for the Deuterated Glucuronide:
-
Deuterium Labeling: Deuterium is a stable, non-radioactive isotope.[3] Therefore, this compound does not require handling as radioactive waste. Its disposal is governed by its chemical hazards.[3]
-
Glucuronidation: Glucuronidation is a major metabolic pathway that generally increases the water solubility of a compound to facilitate its excretion.[6][7][8] However, this does not negate the intrinsic ecotoxicity of the core molecular structure.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Irritation, Cat. 2A |
| Warning | H319: Causes serious eye irritation.[4][5] |
| Aquatic Toxicity (Chronic), Cat. 1 |
| Warning | H410: Very toxic to aquatic life with long lasting effects.[5] |
Part 2: Personal Protective Equipment (PPE) and Safety
Based on the risk assessment, the following minimum PPE must be worn when handling Retigabine N-beta-D-glucuronide-d4, including during disposal procedures.
-
Eye Protection: Wear approved safety glasses with side shields or chemical safety goggles to protect against splashes.[4][9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling organic chemicals.
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[4]
-
Engineering Controls: Handle the compound and its waste in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory to ensure safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals.[10][11]
Step 1: Waste Characterization
The waste must be classified as Hazardous Chemical Waste . It is a non-radioactive, deuterated organic compound with significant aquatic toxicity.
Step 2: Segregation at the Point of Generation
Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.
-
Do Not Mix: Never mix this waste with other waste streams unless they are chemically compatible.[12] Incompatible chemicals must be stored separately.[12][13]
-
Waste Stream: This waste should be collected in a container designated for Non-Halogenated Organic Waste (if dissolved in solvents like methanol or acetonitrile) or Halogenated Organic Waste (if dissolved in solvents like dichloromethane). Given the fluorine atom on the parent molecule, the most cautious approach, depending on institutional guidelines, is to manage it as halogenated waste. Consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.
-
Physical Form:
-
Solid Waste: Unused or expired neat compound, and contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container.
-
Step 3: Container Selection and Management
-
Compatibility: Use containers made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene for liquids).[13]
-
Condition: The container must be in good condition, free of cracks or leaks, with a secure, tight-fitting screw cap.[13][14]
-
Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[13]
-
Keep Closed: The waste container must be kept closed at all times except when adding waste.[14][15] Leaving a funnel in the container is not permitted.[15]
Step 4: Accurate and Complete Labeling
Proper labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
Step 5: Accumulation and Storage
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[13][15]
-
The SAA must be inspected weekly for leaks and proper labeling.[15]
-
Segregate the waste container from incompatible materials within the SAA. For example, store acids and bases separately.[13]
Step 6: Requesting Disposal
Once the container is full (or after 9 months, whichever comes first), submit a request for pickup to your institution's EH&S department.[14] Do not allow waste to accumulate.
Part 4: Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a new, properly labeled hazardous waste container.
-
Wipe the spill area with an appropriate solvent and then soap and water.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[4]
Part 5: Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational steps for the compliant disposal of Retigabine N-beta-D-glucuronide-d4 waste.
Sources
- 1. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retigabine-d4 N-β-D-Glucuronide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Retigabine - Wikipedia [en.wikipedia.org]
- 7. Retigabine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. republicservices.com [republicservices.com]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
